molecular formula C11H17NO2 B3029786 (R)-1-Boc-3-Ethynylpyrrolidine CAS No. 785051-41-4

(R)-1-Boc-3-Ethynylpyrrolidine

Cat. No.: B3029786
CAS No.: 785051-41-4
M. Wt: 195.26
InChI Key: KTDGOUSDBBFBRO-VIFPVBQESA-N
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Description

®-1-Boc-3-Ethynylpyrrolidine is a chiral compound that belongs to the class of pyrrolidines. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom and an ethynyl group at the third position of the pyrrolidine ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Boc-3-Ethynylpyrrolidine typically involves the following steps:

    Starting Material: The synthesis begins with the commercially available ®-3-hydroxypyrrolidine.

    Protection: The hydroxyl group is protected using a tert-butoxycarbonyl (Boc) group to form ®-1-Boc-3-hydroxypyrrolidine.

    Substitution: The hydroxyl group is then converted to a leaving group, such as a mesylate or tosylate, followed by substitution with an ethynyl group to yield ®-1-Boc-3-Ethynylpyrrolidine.

Industrial Production Methods

In an industrial setting, the production of ®-1-Boc-3-Ethynylpyrrolidine may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

®-1-Boc-3-Ethynylpyrrolidine undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The ethynyl group can be reduced to form alkenes or alkanes.

    Substitution: The Boc group can be removed under acidic conditions to yield the free amine, which can then undergo further substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or osmium tetroxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Acidic conditions using trifluoroacetic acid (TFA) for Boc deprotection.

Major Products

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of various substituted pyrrolidines.

Scientific Research Applications

®-1-Boc-3-Ethynylpyrrolidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential as a pharmacophore in drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-1-Boc-3-Ethynylpyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can participate in π-π interactions or covalent bonding with active sites, while the Boc group provides steric protection during reactions. The compound’s chiral nature also allows for enantioselective interactions, which are crucial in biological systems.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-Boc-3-Ethynylpyrrolidine: The enantiomer of ®-1-Boc-3-Ethynylpyrrolidine with similar chemical properties but different biological activity.

    1-Boc-3-Ethynylpiperidine: A structurally similar compound with a six-membered ring instead of a five-membered pyrrolidine ring.

    1-Boc-3-Ethynylazetidine: A compound with a four-membered ring, offering different steric and electronic properties.

Uniqueness

®-1-Boc-3-Ethynylpyrrolidine is unique due to its specific chiral configuration, which imparts distinct reactivity and selectivity in chemical and biological processes. Its combination of a Boc protecting group and an ethynyl substituent makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

tert-butyl (3R)-3-ethynylpyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-5-9-6-7-12(8-9)10(13)14-11(2,3)4/h1,9H,6-8H2,2-4H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTDGOUSDBBFBRO-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H](C1)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40733764
Record name tert-Butyl (3R)-3-ethynylpyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40733764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

785051-41-4
Record name 1,1-Dimethylethyl (3R)-3-ethynyl-1-pyrrolidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=785051-41-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl (3R)-3-ethynylpyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40733764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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